molecular formula C6H2ClF2NO2 B1580758 3-Chloro-2,4-difluoronitrobenzene CAS No. 3847-58-3

3-Chloro-2,4-difluoronitrobenzene

Cat. No.: B1580758
CAS No.: 3847-58-3
M. Wt: 193.53 g/mol
InChI Key: CTVBVNKEMCGZDF-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoronitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2 and a molecular weight of 193.54 g/mol . It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .

Mode of Action

3-Chloro-2,4-difluoronitrobenzene, like other nitrobenzene compounds, likely undergoes a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile, which is a species rich in electrons, attacks an aromatic-ring carbon, forming a negatively charged intermediate known as a Meisenheimer complex . This complex then undergoes a series of transformations, leading to the substitution of one of the substituents in the aromatic ring .

Biochemical Pathways

It is known that nitrobenzene compounds can interfere with various cellular processes due to their reactivity with cellular proteins and enzymes .

Pharmacokinetics

It is soluble in methanol , which suggests that it may be absorbed in the body when ingested or inhaled. Its distribution, metabolism, and excretion would depend on its chemical properties and how it interacts with the body’s physiological systems.

Result of Action

Given its potential reactivity with cellular proteins and enzymes, it could potentially disrupt normal cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its solubility in methanol suggests that it could potentially be affected by the presence of certain solvents in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-2,4-difluoronitrobenzene typically involves the nitration of dichlorobenzene followed by fluorination. One method involves heating dichloronitrobenzene with an alkali metal fluoride in the presence of a catalyst such as a quaternary ammonium salt, crown ether, or polyethylene glycol dimethyl ether, without the use of a solvent . The reaction is carried out at temperatures not exceeding 200°C to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure the safety and efficiency of the production. The use of catalysts and controlled reaction environments helps in achieving high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluoronitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and halogenation. The presence of electron-withdrawing groups such as nitro and fluorine enhances the reactivity of the compound towards nucleophilic substitution .

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted aromatic compounds where the halogen is replaced by a nucleophile.

    Reduction: The major product is the corresponding amine derivative.

    Halogenation: The products are polyhalogenated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4-difluoronitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. The presence of both chlorine and fluorine atoms in the ortho and para positions relative to the nitro group enhances its reactivity towards nucleophilic substitution compared to other similar compounds .

Properties

IUPAC Name

2-chloro-1,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVBVNKEMCGZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278833
Record name 3-Chloro-2,4-difluoronitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3847-58-3
Record name 2-Chloro-1,3-difluoro-4-nitrobenzene
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Record name 3-Chloro-2,4-difluoronitrobenzene
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Record name 3847-58-3
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Record name 3-Chloro-2,4-difluoronitrobenzene
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Record name 3-chloro-2,4-difluoronitrobenzene
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Record name 3-CHLORO-2,4-DIFLUORONITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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